3,4,4-Trifluoropiperidine hydrochloride
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Overview
Description
3,4,4-Trifluoropiperidine hydrochloride is a fluorinated piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Scientific Research Applications
3,4,4-Trifluoropiperidine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements associated with the compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4-Trifluoropiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine source such as Selectfluor® is used to introduce fluorine atoms into the piperidine ring . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available piperidine derivatives. The process includes steps such as halogenation, fluorination, and subsequent purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,4,4-Trifluoropiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Selectfluor®, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxides, while reduction can produce partially or fully reduced piperidine derivatives .
Mechanism of Action
The mechanism of action of 3,4,4-Trifluoropiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 3-Fluoropiperidine
- 4-Fluoropiperidine
- 3,4-Difluoropiperidine
Comparison: 3,4,4-Trifluoropiperidine hydrochloride is unique due to the presence of three fluorine atoms, which significantly enhance its chemical stability and biological activity compared to its mono- and difluorinated counterparts. The trifluorinated compound exhibits distinct conformational preferences and electronic properties, making it a valuable tool in drug design and other applications .
Properties
IUPAC Name |
3,4,4-trifluoropiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-4-3-9-2-1-5(4,7)8;/h4,9H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHLLFGUFQPYDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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